molecular formula C30H34O6 B577687 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone CAS No. 1334309-44-2

3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone

Cat. No. B577687
M. Wt: 490.596
InChI Key: GLWAWFMOTOFEGT-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone” is a natural product from Morus alba . It displays cytotoxicity of 1.32, 3.92, and 5.22 μm against the human cervical carcinoma HeLa, human breast carcinoma MCF-7, and human hepatocarcinoma Hep3B cells .


Molecular Structure Analysis

The molecular formula of “3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone” is C30H34O6, with a molecular weight of 490.59 . The detailed molecular structure is not available in the search results.


Chemical Reactions Analysis

The synthetic reactions of “3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone” include aromatic ring formation, geranyl and prenyl groups incorporation, and hydroxylation .

Scientific Research Applications

Gastrointestinal Cancer Therapeutics

  • Specific Scientific Field: Oncology
  • Summary of the Application: This compound has been found to have significant anti-cancer properties against various gastrointestinal cancers, including colon, pancreatic, and gastric cancers . It is one of the 30 monomers extracted from Morus alba L. (mulberry) that were investigated for their anti-cancer activities .
  • Methods of Application or Experimental Procedures: The anti-cancer mechanism of these chemical components was explored in gastric cancer cells. They inhibit cell cycle and DNA replication-related gene expression, leading to the effective suppression of tumor cell growth . Additionally, they induced unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, potentially resulting in DNA damage, autophagy, and cell death .
  • Results or Outcomes: The DNA damage marker γH2AX also showed upregulation in response to multiple compounds, including 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone . γH2AX is a sensitive indicator of DNA double-strand breaks .

Cytotoxicity Against Various Carcinoma Cells

  • Specific Scientific Field: Pharmacology
  • Summary of the Application: 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone displays cytotoxicity against various human carcinoma cells .
  • Methods of Application or Experimental Procedures: The compound was tested against human cervical carcinoma HeLa, human breast carcinoma MCF-7, and human hepatocarcinoma Hep3B cells .
  • Results or Outcomes: The compound displayed cytotoxicity of 1.32, 3.92 and 5.22 μm against the human cervical carcinoma HeLa, human breast carcinoma MCF-7, and human hepatocarcinoma Hep3B cells respectively .

properties

IUPAC Name

2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O6/c1-17(2)7-6-8-19(5)10-12-21-24(32)14-13-22(28(21)34)30-23(11-9-18(3)4)29(35)27-25(33)15-20(31)16-26(27)36-30/h7,9-10,13-16,31-34H,6,8,11-12H2,1-5H3/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWAWFMOTOFEGT-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone

Citations

For This Compound
43
Citations
NT Dat, PTX Binh, C Van Minh, HT Huong, JJ Lee - Fitoterapia, 2010 - Elsevier
A phytochemical fractionation of the methanol extract of the Morus alba leaves led to the isolation of eleven flavonoids (1–11). The structure of the new 3′-geranyl-3-prenyl-2′,4′,5,7-…
Number of citations: 162 www.sciencedirect.com
X Chen, E Mukwaya, MS Wong, Y Zhang - Pharmaceutical biology, 2014 - Taylor & Francis
Context: Prenylated flavonoids are a unique class of naturally occurring flavonoids that exist especially for the plant’s self-defensive strategy. This special class of flavonoids increases …
Number of citations: 218 www.tandfonline.com
HT Huong, JJ Lee - academia.edu
32 Morus alba L.(Moraceae), known as white mulberry, is a 33 species native to China and now widely cultivated in other 34 countries. The different parts of this plant have been used in …
Number of citations: 2 www.academia.edu
SL Niu, ZF Tong, Y Zhang, TL Liu, CL Tian… - Journal of Agricultural …, 2020 - ACS Publications
Mulberry leaf is a common vegetable with a variety of beneficial effects, such as hypoglycemic activity. However, the underlying mechanism of its hypoglycemic effect have not been fully …
Number of citations: 23 pubs.acs.org
EWC Chan, SK Wong, J Tangah, T Inoue… - Journal of integrative …, 2020 - Elsevier
Flavonoids are by far the most dominant class of phenolic compounds isolated from Morus alba leaves (MAL). Other classes of compounds are benzofurans, phenolic acids, alkaloids, …
Number of citations: 51 www.sciencedirect.com
S Shi, J Li, X Zhao, Q Liu, SJ Song - Phytochemistry, 2021 - Elsevier
Prenylated flavonoids, a unique class of flavonoids which combine a flavonoid skeleton and a lipophilic prenyl side-chain, possess great potential biological activities including …
Number of citations: 40 www.sciencedirect.com
SK Chang, Y Jiang, B Yang - Trends in Food Science & Technology, 2021 - Elsevier
Background Prenylated phenolics, a type of important bioactive compounds, present with prenyl group on the phenolic skeleton. Prenylated flavonoids, stilbenoids, courmarins and …
Number of citations: 32 www.sciencedirect.com
JL Tian, M Zhao, JY Xu, TM Lv, XC Liu… - Journal of Agricultural …, 2023 - ACS Publications
Flavonoids have always been considered as the chemical basis for the hypoglycemic effect of mulberry leaves. In the course of our search for hypoglycemic effect agents from natural …
Number of citations: 3 pubs.acs.org
C Chen, UH Mohamad Razali, FH Saikim, A Mahyudin… - Foods, 2021 - mdpi.com
Morus alba L. (M. alba) is a highly adaptable plant that is extensively incorporated in many traditional and Ayurveda medications. Various parts of the plant, such as leaves, fruits, and …
Number of citations: 65 www.mdpi.com
ZP Zheng, HY Tan, M Wang - Fitoterapia, 2012 - Elsevier
The phytochemical profiles of Morus australis roots, stems and twigs were firstly compared by HPLC analysis. It was found that Morus australis stem extract mainly contained one known …
Number of citations: 102 www.sciencedirect.com

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